2-Amino-6-mercaptopyridine-3,5-dicarbonitrile

Overview

Description

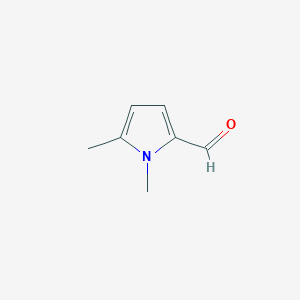

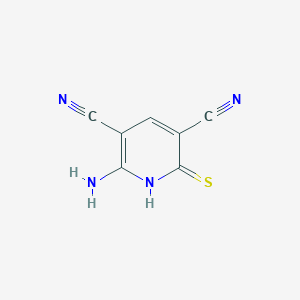

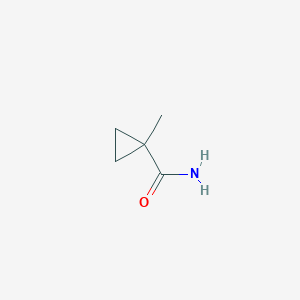

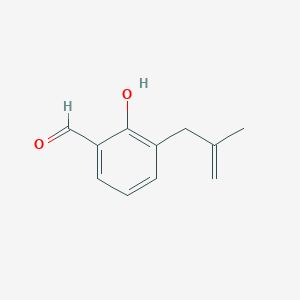

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H4N4S . It is widely used in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes. An alternative method involves three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 nitrogen atoms, 4 hydrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in the synthesis of biologically active compounds. The compound serves as a scaffold in these syntheses .Physical and Chemical Properties Analysis

The molecular weight of this compound is 176.2 .Scientific Research Applications

Cascade Synthesis of Thieno[2,3-b]pyridines

This compound serves as a starting material in the cascade synthesis of Thieno[2,3-b]pyridines, a process involving intramolecular cyclization reactions. It demonstrates its utility in organic synthesis, particularly in the formation of complex heterocyclic structures (Alinaghizadeh et al., 2015).

Antimicrobial Potential

2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, a class including this compound, have been explored as potential antimicrobial drugs. Their structure plays a significant role in their biological activity against various Gram-stained bacteria (Koszelewski et al., 2021).

Neuroprotective Properties

In the context of Alzheimer's and neuronal vascular diseases, derivatives of this compound have been synthesized and analyzed for their cholinergic and neuroprotective properties. Some of these molecules exhibit inhibitory effects on enzymes relevant to Alzheimer's, indicating their potential as therapeutic agents (Samadi et al., 2010).

Corrosion Inhibition

Several studies have highlighted the use of derivatives of 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile as corrosion inhibitors for metals like mild steel. These studies involve both experimental and quantum chemical analyses to understand their effectiveness and mechanism of action (Ansari et al., 2015).

Multi-Component Reaction Strategy for Antibacterial Agents

An efficient multi-component reaction strategy was developed to synthesize derivatives of this compound. These synthesized compounds exhibited significant antibacterial activities, underscoring their potential in pharmaceutical applications (Reddy et al., 2013).

Multi-Component Synthesis

A multi-component synthesis approach utilizing this compound was developed to synthesize derivatives with potential as corrosion inhibitors. This highlights its role in facilitating new chemical syntheses (Mahmoud & El-Sewedy, 2018).

Use in Metal-Organic Frameworks

The compound has been used in reactions involving metal-organic frameworks (MOFs), demonstrating its versatility in advanced materials chemistry (Thimmaiah et al., 2012).

Prion Inhibition

Derivatives of this compound have been studied for their inhibitory effects on prion replication, indicating potential therapeutic applications in prion diseases (May et al., 2007).

Future Directions

Properties

IUPAC Name |

2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLHMHYTLZBBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC(=C1C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350567 | |

| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111971-56-3 | |

| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)

![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)